molecular formula C15H17ClN2O2S3 B6506039 2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]pyridine CAS No. 1421489-78-2

2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]pyridine

Cat. No.: B6506039
CAS No.: 1421489-78-2
M. Wt: 389.0 g/mol
InChI Key: VOGRHISCGPKJAT-UHFFFAOYSA-N
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Description

2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]pyridine is a complex organic compound featuring a pyridine ring, a piperidine ring, and a thiophene ring, each with various substituents

Mechanism of Action

Target of Action

The primary targets of the compound “2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]pyridine” are currently unknown. The compound contains a sulfonyl group attached to a 5-chlorothiophen-2-yl moiety and a piperidin-4-yl moiety . These functional groups are often found in bioactive molecules, suggesting that the compound may interact with biological targets.

Mode of Action

The compound’s sulfonyl group could potentially form hydrogen bonds with its target, while the 5-chlorothiophen-2-yl and piperidin-4-yl moieties could contribute to binding through hydrophobic interactions . Further experimental studies are required to elucidate the exact mode of action.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the presence of the sulfonyl group , it is possible that the compound could interfere with pathways involving sulfonamide-related enzymes or receptors . .

Pharmacokinetics

The compound’s logP value of 3.9784 suggests that it is moderately lipophilic, which could influence its absorption and distribution . Its logD value of 3.9784 and logSw value of -4.2048 also suggest potential for significant distribution in the body . .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the presence of the sulfonyl group , it is possible that the compound could exert effects related to sulfonamide activity , such as inhibition of certain enzymes or modulation of receptor activity . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]pyridine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a nucleophilic substitution reaction. For instance, 4-piperidone can be reacted with a sulfonyl chloride derivative of 5-chlorothiophene under basic conditions to form the sulfonylated piperidine intermediate.

    Thioether Formation: The intermediate is then reacted with a thiol derivative of pyridine. This step usually involves a nucleophilic substitution reaction where the thiol group attacks the sulfonylated piperidine, forming the thioether linkage.

    Final Assembly: The final product is purified through crystallization or chromatography techniques to ensure the desired compound’s purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and minimize by-products, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification techniques such as industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

    Substitution: The chlorothiophene moiety can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting pharmacological properties, such as binding to specific receptors or enzymes, making it a candidate for drug development.

Medicine

Potential medicinal applications include its use as a lead compound in developing new therapeutic agents, particularly for diseases where modulation of sulfur-containing functional groups is beneficial.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its heterocyclic structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]benzene: Similar structure but with a benzene ring instead of pyridine.

    2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]thiophene: Similar structure but with a thiophene ring instead of pyridine.

Uniqueness

The presence of the pyridine ring in 2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]pyridine imparts unique electronic properties, potentially enhancing its binding interactions in biological systems or its functionality in material science applications. The combination of sulfonyl, piperidine, and thiophene groups also provides a distinctive set of chemical reactivity and physical properties.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]methylsulfanyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S3/c16-13-4-5-15(22-13)23(19,20)18-9-6-12(7-10-18)11-21-14-3-1-2-8-17-14/h1-5,8,12H,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGRHISCGPKJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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